Picrasidine N

PPARβ/δ agonism nuclear receptor pharmacology metabolic disease target engagement

Picrasidine N (CAS: 101219-62-9) is a dimeric bis-β-carboline alkaloid and a selective PPARβ/δ agonist with minimal activation of PPARα/γ. Its subtype-selective profile and differential gene regulation (e.g., ANGPTL4 induction) make it a clean pharmacological tool for dissecting PPARβ/δ-specific pathways in metabolic disease, cancer, and inflammation research, where functional divergence among picrasidine analogs prevents substitution. Confirm ≥98% HPLC purity, CAS 101219-62-9, and MW 490.50 g/mol upon procurement.

Molecular Formula C29H22N4O4
Molecular Weight 490.5 g/mol
Cat. No. B1677793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrasidine N
SynonymsPicrasidine N;  Picrasidine-N;  PicrasidineN; 
Molecular FormulaC29H22N4O4
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=C1C3=CC=CC=C3N2OC)CCN4C=CC5=C6C4=CC(=O)C(=O)N6C7=CC=CC=C57
InChIInChI=1S/C29H22N4O4/c1-36-25-16-30-20(28-26(25)19-8-4-6-10-22(19)33(28)37-2)12-14-31-13-11-18-17-7-3-5-9-21(17)32-27(18)23(31)15-24(34)29(32)35/h3-11,13,15-16H,12,14H2,1-2H3
InChIKeyHHWIEEOARTXHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Picrasidine N 101219-62-9: Dimeric β-Carboline Alkaloid Identity and Structural Baseline for Procurement


Picrasidine N (CAS: 101219-62-9) is a naturally occurring dimeric alkaloid belonging to the β-carboline structural class, first isolated from the root wood of Picrasma quassioides BENNET (Simaroubaceae) [1]. Its structure was determined through spectral analysis and chemical evidence as part of a series that includes the structurally related picrasidines O and Q [1]. The compound possesses a molecular formula of C₂₉H₂₂N₄O₄ and a molecular weight of 490.50 g/mol, with a bis-β-carboline architecture [2]. Picrasidine N is officially indexed in the MeSH database with a unique identifier (C000610376) and is annotated as a PPARβ/δ agonist [3].

Why Generic Substitution Fails for Picrasidine N: Subtype-Selective PPARβ/δ Agonism Versus Class Analogs


Substitution among Picrasma-derived alkaloids is not functionally equivalent because these structurally related compounds exhibit divergent nuclear receptor subtype selectivity. Picrasidine N demonstrates selective PPARβ/δ agonism with minimal activation of PPARα and PPARγ [1], whereas its close structural analog picrasidine C is a subtype-selective PPARα agonist with no observed activity on PPARβ/δ [2]. Furthermore, the cytotoxic profiles of picrasidine family members differ markedly across cancer cell lines: picrasidine G, S, T, and R exhibit cell-type-specific IC₅₀ variations spanning from 3.3 μM to >100 μM depending on the cell line tested [3]. This functional divergence across PPAR subtypes and differential cytotoxic potency means that interchanging picrasidine N with another picrasidine-family alkaloid fundamentally alters the experimental or therapeutic target engagement profile.

Quantitative Evidence Guide: Picrasidine N Differentiation Data for Procurement Decision-Making


PPARβ/δ Subtype-Selective Activation: Picrasidine N Versus Picrasidine C Functional Divergence

Picrasidine N was identified as a PPARβ/δ agonist using a mammalian one-hybrid assay and was subsequently characterized for its subtype selectivity. The compound activated PPARβ/δ but did not activate or only slightly activated PPARα and PPARγ [1]. In a peroxisome proliferator response element (PPRE)-driven luciferase reporter gene assay, picrasidine N enhanced PPARβ/δ transcriptional activity [1]. This functional selectivity stands in direct contrast to its structural analog picrasidine C, which was identified as a subtype-selective PPARα agonist with no observed activity on PPARβ/δ and PPARγ [2]. The differential PPAR subtype targeting between these two dimeric β-carboline alkaloids demonstrates that the specific molecular architecture of picrasidine N confers PPARβ/δ engagement that picrasidine C cannot replicate.

PPARβ/δ agonism nuclear receptor pharmacology metabolic disease target engagement subtype selectivity

ANGPTL4 Gene Induction: Picrasidine N Exhibits Gene-Selective Transcriptional Activity Distinct from Synthetic PPAR Agonists

Picrasidine N selectively induced mRNA expression of ANGPTL4, a PPAR target gene involved in lipid metabolism [1]. This observation was noted as being 'quite different from previously identified synthetic PPAR agonists,' suggesting a distinctive gene-selective transcriptional signature that is not observed with synthetic PPAR ligands [1]. While picrasidine N enhanced PPARβ/δ transcriptional activity in the PPRE-luciferase reporter assay, its selective induction of ANGPTL4 rather than a broad PPAR target gene panel distinguishes it from conventional synthetic PPAR agonists that often produce pan-target gene activation profiles.

ANGPTL4 PPAR target gene transcriptional selectivity lipid metabolism

Structural Differentiation: Picrasidine N Bis-β-Carboline Dimeric Architecture Versus Monomeric β-Carbolines and Canthin-6-ones

Picrasidine N is a dimeric alkaloid featuring a bis-β-carboline architecture [1], which distinguishes it structurally from monomeric β-carbolines and canthin-6-one alkaloids that are also present in Picrasma quassioides [2]. Alkaloids from P. quassioides are classified into three major structural groups: β-carbolines, canthinones, and alkaloid dimers . Picrasidine N belongs to the dimeric class, whereas canthin-6-one and its derivatives (e.g., 4-methoxycanthin-6-one, 5-methoxycanthin-6-one) are monomeric compounds with a distinct tricyclic β-carboline scaffold bearing an additional D-ring [3]. The dimeric nature of picrasidine N confers a higher molecular weight (490.50 g/mol) and greater structural complexity compared to monomeric canthin-6-one analogs (canthin-6-one MW: 220.23 g/mol; 4-methoxycanthin-6-one MW: 250.25 g/mol) [4], which may influence target binding, pharmacokinetic properties, and functional selectivity.

bis-β-carboline dimeric alkaloid structure-activity relationship natural product chemistry

Cross-Family Cytotoxicity Differential: Picrasidine Family Members Exhibit Widely Divergent IC₅₀ Values Across Cancer Cell Lines

Cytotoxicity data for picrasidine family members demonstrates that structural variations within this class produce substantial differences in antiproliferative potency. In a standardized CellTiter-Glo assay at 48 h exposure, picrasidine G exhibited IC₅₀ values of 3.7 ± 1.1 μM (THP-1), 13.2 ± 2.2 μM (MCF-7), 64.6 ± 9.6 μM (HepG2), and 16.5 ± 3.5 μM (A375) [1]. Picrasidine S showed IC₅₀ values of 3.3 ± 0.6 μM (THP-1), 20.4 ± 1.6 μM (MCF-7), 5.5 ± 0.7 μM (HepG2), and 15.9 ± 3.4 μM (A375) [1]. Picrasidine T exhibited values of 13.2 ± 3.4 μM (THP-1), 52.2 ± 9.2 μM (MCF-7), 19.5 ± 2.1 μM (HepG2), and 18.9 ± 2.8 μM (A375) [1]. Notably, picrasidine R was largely inactive, with IC₅₀ >100 μM against THP-1, HepG2, and A375, and 81.2 ± 8.3 μM against MCF-7 [1]. The ~30-fold potency range between the most potent (picrasidine S against THP-1, IC₅₀ 3.3 μM) and least potent (picrasidine R against multiple lines, IC₅₀ >100 μM) members underscores that picrasidine family alkaloids are not functionally interchangeable. While direct comparative cytotoxicity data for picrasidine N in these specific cell lines has not been reported, the marked potency variation among structurally related picrasidines provides class-level evidence that substituting one picrasidine for another without empirical validation is scientifically unjustified.

cytotoxicity anticancer activity IC50 cell line profiling

Validated Research and Procurement Applications for Picrasidine N Based on Quantitative Differentiation Evidence


PPARβ/δ Subtype-Selective Pathway Activation Studies Requiring PPARα/γ Orthogonal Control

Picrasidine N is the appropriate procurement choice for investigators studying PPARβ/δ-specific transcriptional programs in metabolic disease, cancer, or inflammation research. Its subtype-selective activation of PPARβ/δ with minimal PPARα/γ activity [1] provides a clean pharmacological tool for isolating β/δ-dependent effects. The availability of picrasidine C as a PPARα-selective comparator [2] enables orthogonal pathway dissection. Researchers should verify that the compound source provides analytical certification (≥98% purity by HPLC) to ensure the observed PPARβ/δ selectivity is not confounded by impurities [3].

ANGPTL4-Mediated Lipid Metabolism and Target Gene Selectivity Research

For studies examining ANGPTL4 regulation in the context of lipid homeostasis, fatty acid oxidation, or metabolic syndrome, picrasidine N offers a distinct gene-selective transcriptional profile that differs from synthetic PPAR agonists [1]. The selective induction of ANGPTL4 mRNA without broad PPAR target gene activation makes picrasidine N a valuable tool for investigating PPARβ/δ-dependent but gene-restricted transcriptional outcomes. Procurement from vendors providing detailed certificates of analysis is recommended to ensure batch-to-batch consistency for reproducible gene expression studies.

Dimeric β-Carboline SAR Programs and Chemotype-Specific Natural Product Library Construction

Picrasidine N represents a structurally defined dimeric bis-β-carboline chemotype that is distinct from monomeric β-carbolines and canthin-6-ones present in Picrasma species [1][2]. For natural product chemistry laboratories building focused libraries of dimeric alkaloids or conducting structure-activity relationship (SAR) studies on bis-β-carboline scaffolds, picrasidine N serves as a well-characterized reference standard. The compound's established isolation history, full spectroscopic characterization [2], and MeSH indexing [4] provide the documentation required for publications and patent filings. Procurement should include verification of CAS registry number (101219-62-9) and molecular weight (490.50 g/mol) to avoid misidentification with structurally similar picrasidine analogs [5].

Comparative Pharmacology Studies Requiring Defined Compound-Specific Controls

The documented divergence in PPAR subtype selectivity between picrasidine N (PPARβ/δ) and picrasidine C (PPARα) [1][2], combined with the wide potency variation observed across the picrasidine family in cytotoxicity assays [3], establishes that picrasidine N cannot be substituted by any other picrasidine-family compound. For studies that require a defined PPARβ/δ agonist with known selectivity parameters, picrasidine N is the only structurally characterized dimeric β-carboline with published PPARβ/δ agonism data. Procurement specifications should explicitly require the exact CAS number (101219-62-9) to prevent inadvertent supply of structurally similar but functionally distinct picrasidine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Picrasidine N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.